molecular formula C26H23NO10 B015398 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside CAS No. 135216-30-7

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside

Cat. No.: B015398
CAS No.: 135216-30-7
M. Wt: 509.5 g/mol
InChI Key: CTPGKZRJMUOBTP-AALNHBIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C26H23NO10 and its molecular weight is 509.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes

Nitrophenyl derivatives are often studied for their roles in advanced oxidation processes (AOPs), which are crucial for environmental remediation efforts. AOPs are used to degrade recalcitrant compounds in water, and nitrophenyl derivatives can act as intermediates or catalysts in these processes. They may be involved in the degradation pathways of pharmaceuticals and persistent organic pollutants, leading to the formation of less harmful by-products (Qutob et al., 2022).

Synthesis of Photoactive Compounds

Nitrophenyl compounds, including derivatives like 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside, are often utilized in the synthesis of photoactive compounds. These compounds are of interest in developing materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to undergo photo-induced reactions. The structural features of nitrophenyl derivatives make them suitable for applications in photophysics and photochemistry, where they can act as photosensitive protecting groups or photoinitiators (Amit et al., 1974).

Biological Studies and Drug Development

In the pharmaceutical research domain, nitrophenyl derivatives are explored for their biological activities, including their roles as intermediates in the synthesis of biologically active molecules. These compounds can be key in developing new therapeutic agents, where they might serve as building blocks for drugs with anti-inflammatory, analgesic, or anticancer properties. The specific chemical reactivity of nitrophenyl groups, especially in conjugation with other functional groups, allows for the design of molecules with targeted biological activities (Liu & Mabury, 2020).

Chemical Sensors

The unique reactivity and spectral properties of nitrophenyl derivatives make them suitable candidates for developing chemical sensors. These compounds can be engineered to respond to the presence of specific analytes through changes in their optical properties, making them useful in environmental monitoring, diagnostics, and research laboratories. The design of fluorescent or colorimetric sensors often utilizes nitrophenyl groups due to their ability to participate in specific chemical reactions or their influence on the photophysical properties of the sensor molecules (Roy, 2021).

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGKZRJMUOBTP-AALNHBIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564591
Record name 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135216-30-7
Record name 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Reactant of Route 5
Reactant of Route 5
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.